molecular formula C21H23N3O3S B2967079 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-36-0

2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2967079
CAS No.: 627046-36-0
M. Wt: 397.49
InChI Key: FIMHSOQCZMIDQR-UHFFFAOYSA-N
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Description

2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a unique and complex chemical compound with significant scientific interest. This compound is notable for its intricate structure and diverse potential applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic synthesis processes. One common approach is to start with the formation of the pyrimidoquinoline core, followed by the introduction of isopropylthio and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis needs to be scalable and economically viable. This often involves optimizing reaction conditions, such as using more efficient catalysts, recycling solvents, and refining purification techniques. Large-scale synthesis may also employ continuous flow reactors to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce functional groups or alter its reactivity.

  • Reduction: : Reduction reactions may be used to modify specific functional groups within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, allowing for the introduction of new substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution are often used.

Major Products Formed

The products formed from these reactions depend on the reagents and conditions employed. They can range from simple modifications to the introduction of complex functional groups that significantly alter the compound's properties.

Scientific Research Applications

2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is extensively researched for its potential applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its potential therapeutic effects and as a lead compound for drug development.

  • Industry: : Utilized in the

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-11(2)28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-3)10-8-12)17-14(22-19)5-4-6-15(17)25/h7-11,16H,4-6H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHSOQCZMIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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